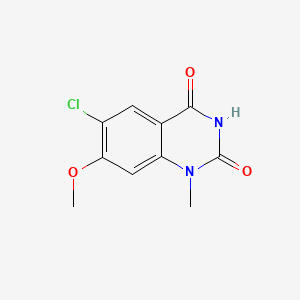
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate starting materials such as 2-aminobenzamide and suitable chloro, hydroxy, and methoxy derivatives.
Reaction Conditions: The reaction conditions may include heating, use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinazoline: Known for its anticancer properties.
7-Methoxyquinazoline: Studied for its antimicrobial activity.
1-Methylquinazoline: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
6-Chloro-4-hydroxy-7-methoxy-1-methylquinazolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C10H9ClN2O3 |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
6-chloro-7-methoxy-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c1-13-7-4-8(16-2)6(11)3-5(7)9(14)12-10(13)15/h3-4H,1-2H3,(H,12,14,15) |
Clé InChI |
HUBMVVZAICPGCA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C(=O)NC1=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)


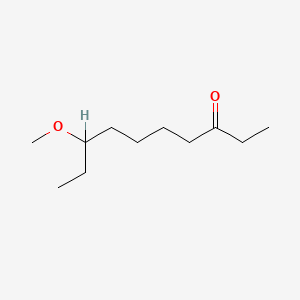
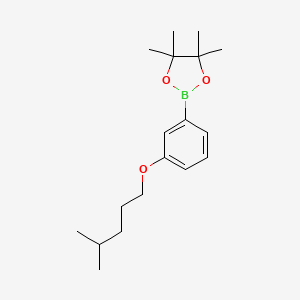

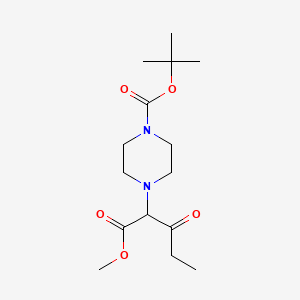

![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
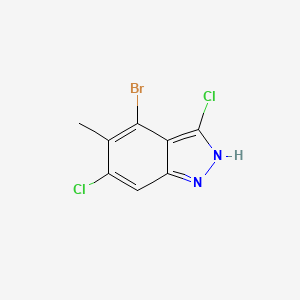
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

